Ethyl 2-oxoindoline-6-carboxylate is a chemical compound with the empirical formula C11H11NO3 . It is a solid substance .
The synthesis of Ethyl 2-oxoindoline-6-carboxylate and its derivatives has been a subject of research. For instance, a study published in Scientific Reports discussed the design and synthesis of two series of novel (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides .
The molecular structure of Ethyl 2-oxoindoline-6-carboxylate can be represented by the SMILES string O=C(OCC)C1=CC(NC(C2)=O)=C2C=C1
. The InChI representation is 1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13)
.
Ethyl 2-oxoindoline-6-carboxylate is a solid substance . Its molecular weight is 205.21 .
Ethyl 2-oxoindoline-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately . This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Ethyl 2-oxoindoline-6-carboxylate is particularly noted for its role as an intermediate in the synthesis of various bioactive molecules, including those with anticancer properties.
Ethyl 2-oxoindoline-6-carboxylate can be synthesized through various chemical processes. It is classified under indole derivatives and is recognized for its utility in organic synthesis and pharmaceutical development. The compound is often utilized as a building block for the synthesis of more complex indole-based structures that exhibit significant biological activity.
The synthesis of ethyl 2-oxoindoline-6-carboxylate typically involves several key steps:
Ethyl 2-oxoindoline-6-carboxylate can engage in several chemical reactions, including:
These reactions are facilitated by various reagents such as sodium nitrite, potassium iodide, and titanium(III) chloride, which are commonly employed in laboratory settings.
Ethyl 2-oxoindoline-6-carboxylate exhibits significant biological activity through its interaction with cellular pathways:
The molecular mechanism involves binding to specific proteins within apoptotic pathways, thereby influencing cellular responses to stress or damage.
Ethyl 2-oxoindoline-6-carboxylate possesses several notable physical and chemical properties:
These properties facilitate its handling and application in various chemical processes.
Ethyl 2-oxoindoline-6-carboxylate finds applications across multiple fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1